1-Oxaspiro[5.6]dodecan-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-oxaspiro[5.6]dodecan-4-one |
InChI |
InChI=1S/C11H18O2/c12-10-5-8-13-11(9-10)6-3-1-2-4-7-11/h1-9H2 |
InChI Key |
QPDPYWOPBSPDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)CCO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Oxaspiro 5.6 Dodecan 4 One and Its Analogs
Contemporary Synthetic Approaches and Catalyst Systems
Organocatalytic and Biocatalytic Pathways
Organocatalysis and biocatalysis have emerged as powerful strategies for the synthesis of chiral spiroketals, offering mild reaction conditions and high enantioselectivity.
Organocatalytic Approaches:
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of spiroketals. Chiral Brønsted acids, aminocatalysts, and bifunctional catalysts have been successfully employed in cascade reactions to construct the spiroketal core. scite.ainih.gov For instance, a domino asymmetric electrophilic halocyclization strategy using a single organocatalyst has been developed to construct spiroketal lactones with both axial and central chirality in excellent yields and high enantioselectivity (up to 99% ee). acs.orgnih.gov This approach highlights the ability of organocatalysis to facilitate multiple stereodetermining steps in a single transformation. acs.org Another notable example involves the use of bifunctional aminothiourea catalysts in an intramolecular hemiacetalization/oxy-Michael addition cascade, providing facile access to spiroketal frameworks. nih.gov
Biocatalytic Pathways:
Biocatalysis utilizes enzymes to carry out highly selective transformations, often under environmentally benign conditions. nih.govnih.gov Enzymes such as lipases, esterases, and oxidoreductases have demonstrated utility in the synthesis of chiral building blocks for spiroketal synthesis. nih.govnih.gov For example, enzymatic resolutions are commonly used to separate enantiomers of key intermediates. nih.gov While direct biocatalytic spiroketalization is less common, enzymes play a crucial role in preparing enantiopure precursors, which are then cyclized using other methods. researchgate.net The high selectivity of enzymes can obviate the need for protecting groups, thereby streamlining synthetic sequences. nih.govacs.org
Lanthanide-Catalyzed Reactions for Spiro Peroxide Synthesis
Lanthanide catalysts have shown significant promise in organic synthesis due to their unique Lewis acidity and coordination properties. psu.eduacs.org In the context of spirocycle synthesis, lanthanide salts have been effectively used to catalyze the formation of spiro peroxides. For example, lanthanide(III) nitrates have been employed as catalysts for the cyclocondensation of 1,1-bis(hydroperoxy)cycloalkanes with formaldehyde (B43269) to produce pentaoxaspiroalkanes in high yields. researchgate.net Specifically, Sm(NO3)3·6H2O was found to be an efficient catalyst for the synthesis of a pentaoxaspiroalkane derivative, achieving a 95% yield. researchgate.net Other lanthanide salts, including those of Ho, Tb, Dy, Nd, and La, have also been shown to catalyze these reactions, albeit with varying efficiency. researchgate.net This methodology has been extended to the synthesis of bicyclic aminoperoxides through a three-component reaction, highlighting the versatility of lanthanide catalysis in constructing complex peroxide-containing spirocycles. mdpi.com
| Catalyst (5 mol%) | Solvent | Yield (%) |
| Sm(NO3)3·6H2O | THF | 95 |
| Ho(NO3)3∙5H2O | THF | 84 |
| TbCl3∙6H2O | THF | 72 |
| Sm(NO3)3·6H2O | CH2Cl2 | 85 |
| Sm(NO3)3·6H2O | Et2O | 79 |
| Data adapted from a study on lanthanide-catalyzed pentaoxaspiroalkane synthesis. researchgate.net |
Stereoselective Synthesis of 1-Oxaspiro[5.6]dodecan-4-one Derivatives
The control of stereochemistry at the spirocenter and other chiral elements within the molecule is a paramount challenge in the synthesis of oxaspiroketones. psu.edu Various strategies have been developed to achieve high levels of stereoselectivity.
Chiral Auxiliary-Mediated Asymmetric Induction
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. wikipedia.orgsigmaaldrich.com This is a reliable and widely used method for asymmetric synthesis. williams.edu In the context of spiroketal synthesis, chiral auxiliaries can be attached to a precursor molecule to control the formation of the spirocyclic core. rsc.org For example, chiral oxazolidinones have been extensively used as auxiliaries in aldol (B89426) and alkylation reactions to set key stereocenters in the acyclic precursors of spiroketals. wikipedia.org The predictable stereochemical outcome is a significant advantage of this method. williams.edu Another approach involves the use of a chiral sulfoxide (B87167) auxiliary attached to a racemic bromospiroketal, allowing for the separation of diastereomers and subsequent removal of the auxiliary to yield the enantiopure spiroketal. rsc.org
| Chiral Auxiliary | Type of Reaction | Key Feature |
| Oxazolidinones | Aldol/Alkylation | Establishes stereocenters in acyclic precursors. wikipedia.org |
| Sulfoxides | Diastereomer Resolution | Enables separation of spiroketal enantiomers. rsc.org |
| Pseudoephedrine | Alkylation | Directs the configuration of addition products. wikipedia.org |
Asymmetric Catalysis for Enantioselective Synthesis
Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. acs.org This approach has been successfully applied to the synthesis of chiral spiroketals.
Transition metal catalysis, particularly with gold and iridium, has enabled the enantioselective synthesis of spiroketals through cascade reactions. nih.govnih.gov For instance, a sequential gold and iridium catalytic system has been used to achieve an enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols, yielding spiroketals with excellent enantioselectivities. nih.gov Organocatalysis also plays a crucial role in the enantioselective construction of spiroketals. scite.ainih.gov Chiral phosphoric acids and their derivatives have been employed as catalysts in intramolecular spiroketalization reactions, leading to high levels of enantioselectivity. digitellinc.com Furthermore, bifunctional aminothiourea catalysts have been shown to mediate an intramolecular hemiacetalization/oxy-Michael addition cascade to produce chiral spiroketals. nih.gov
Diastereoselective Control in Spirocenter Formation
Achieving diastereoselective control during the formation of the spirocenter is critical for the synthesis of specific stereoisomers of this compound and its analogs. The stereochemical outcome of the spiroketalization is often influenced by thermodynamic and kinetic factors.
In many cases, the thermodynamically most stable diastereomer is formed preferentially, driven by the anomeric effect. researchgate.net However, the stereoselectivity can also be controlled by the judicious choice of reaction conditions and substrates. For example, the position of substituents on a phenolic precursor can influence the diastereoselectivity of oxidative spiroannulation reactions. mdpi.comnih.gov It has been shown that the location of a methoxy (B1213986) group on a phenol (B47542) ring affects the stability of the reactive intermediate, thereby influencing the stereochemical outcome of the spirocyclization. mdpi.com Additionally, intramolecular iodoetherification of ene or diene ketals derived from chiral diols has been developed as a method for the diastereoselective synthesis of spiroketals, where the stereochemistry is induced by the chiral diol. rsc.org
Green Chemistry Principles in Oxaspiroketone Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com These principles are increasingly being applied to the synthesis of complex molecules like oxaspiroketones.
Key green chemistry principles relevant to oxaspiroketone synthesis include:
Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. sigmaaldrich.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. sigmaaldrich.com Organocatalysis and biocatalysis are prime examples of this principle in action. nih.govnih.gov
Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents and separation agents. acs.org The use of water or other environmentally benign solvents is encouraged.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.orgsigmaaldrich.com
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources.
Reduce Derivatives: Minimizing the use of protecting groups to avoid additional reaction steps and reduce waste. acs.org
The application of organocatalytic and biocatalytic methods in spiroketal synthesis directly aligns with several of these principles, as they often involve milder reaction conditions, reduce the need for heavy metals, and can lead to more efficient and atom-economical processes. nih.govresearchgate.net
Solvent-Free and Aqueous Media Syntheses
The use of organic solvents in chemical synthesis contributes significantly to the environmental impact of the chemical industry. Consequently, the development of solvent-free and aqueous-based synthetic methods is a primary goal of green chemistry.
Solvent-Free Syntheses:
Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. In the realm of spiroketal synthesis, while specific examples for this compound are not extensively documented in the reviewed literature, general methodologies for related structures highlight the potential of this approach. For instance, the use of solid-supported catalysts or microwave irradiation can facilitate solvent-free conditions. One notable example in the broader context of spiroketal synthesis is the silver-zeolite catalyzed solvent-free synthesis of (spiro)ketals from alkyn(edi)ols. ernster.com This method demonstrates the feasibility of achieving spiroketalization under heterogeneous catalysis without the need for a solvent, offering a pathway that is both efficient and recyclable. ernster.com
Aqueous Media Syntheses:
Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While many organic reactions are traditionally performed in anhydrous conditions, the development of water-tolerant catalysts and reaction systems has opened new avenues for synthesis. For spirocyclic compounds, aqueous methodologies have been successfully developed. For example, the synthesis of functionalized spiro-oxindoles has been achieved in aqueous media, highlighting the potential for water to be a viable solvent for the formation of spirocyclic systems. acs.org The use of aqueous media can also be extended to radical reactions for the formation of oxaspiro compounds. acs.org Although direct application to this compound is yet to be widely reported, these examples provide a strong foundation for future research in developing aqueous synthetic routes to this target molecule. A recent study on the synthesis of substituted pyrrole (B145914) derivatives based on an 8-oxaspiro[5.6]dodecane scaffold utilized aqueous workup procedures, indicating the compatibility of these structures with water. mdpi.comresearchgate.net
Atom Economy and Waste Minimization Strategies
The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. ernster.comnumberanalytics.com A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts and waste. numberanalytics.comjocpr.com The E-factor (Environmental Factor) is another important metric that quantifies the amount of waste produced per unit of product. nih.gov
In the context of synthesizing this compound and its analogs, several strategies can be employed to improve atom economy and minimize waste:
Catalytic Methods: The use of catalysts is paramount for improving atom economy. Catalytic reactions, by definition, require only a small amount of the catalyst to facilitate the transformation of a large amount of substrate, thereby reducing waste. For instance, the synthesis of N,N′-bis(aryl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines, analogs of the target compound, has been achieved using catalytic amounts of lanthanide complexes. rsc.org The efficiency of different catalysts in this reaction is summarized in the table below.
Table 1: Catalyst Efficiency in the Synthesis of N,N′-bis(4-chlorophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine rsc.org
| Catalyst (5 mol%) | Yield (%) |
| Sm(NO₃)₃·6H₂O | 87 |
| La(NO₃)₃·6H₂O | 80 |
| TbCl₃·6H₂O | 73 |
| Ho(NO₃)₃·5H₂O | 60 |
| DyCl₃·6H₂O | 51 |
| NdCl₃·6H₂O | 50 |
| No Catalyst | 10 |
Rearrangement and Addition Reactions: Reactions that proceed via rearrangement or addition mechanisms are inherently more atom-economical than substitution or elimination reactions, as they involve the reorganization or combination of atoms without the loss of any fragments. Designing synthetic routes that maximize the use of such reactions is a key strategy for waste minimization.
By focusing on these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical research and industry.
Chemical Reactivity and Mechanistic Investigations of 1 Oxaspiro 5.6 Dodecan 4 One
Nucleophilic and Electrophilic Transformations of the Ketone Moiety
The carbonyl group in 1-Oxaspiro[5.6]dodecan-4-one is a primary site for chemical transformations. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom is nucleophilic and can be attacked by strong electrophiles.
Nucleophilic Addition: A fundamental reaction of the ketone moiety is nucleophilic addition. medlifemastery.comstudy.com A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. Common nucleophilic addition reactions applicable to this spiroketone would include the Grignard reaction, organolithium reagents, and hydride reductions.
Electrophilic Attack: The carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis base and react with strong electrophiles, such as protons in acidic media. This activation of the carbonyl group enhances the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic attack.
Ring-Opening and Ring-Expansion Reactions of the Oxaspiro System
The oxaspiro system of this compound, containing a seven-membered cycloheptane (B1346806) ring fused to a tetrahydropyran (B127337) ring, is relatively stable. However, under specific conditions, ring-opening or ring-expansion reactions can be induced.
Ring-Opening Reactions: Acid-catalyzed ring-opening of the tetrahydropyran ring could occur, particularly with strong nucleophiles. This would involve protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbons, leading to a linear chain derivative. The regioselectivity of this attack would be influenced by steric and electronic factors. Ring-opening metathesis polymerization is another potential reaction pathway for related unsaturated oxaspiro systems. rsc.org
Ring-Expansion Reactions: Spirocyclic ketones can undergo ring expansion reactions under various conditions. thieme-connect.com For instance, reaction with diazomethane (B1218177) could potentially lead to the insertion of a methylene (B1212753) group adjacent to the carbonyl, resulting in a larger ring system. Such reactions often proceed through a diazoalkane addition followed by a rearrangement.
Functionalization and Derivatization Studies of the Dodecan-4-one Scaffold
The scaffold of this compound offers several positions for functionalization, primarily at the alpha-carbons adjacent to the ketone.
Alkylation: The α-carbons of the ketone can be deprotonated by a strong base to form an enolate, which can then act as a nucleophile in an alkylation reaction with an alkyl halide. ubc.canih.gov The regioselectivity of enolate formation (at C3 or C5) would depend on the reaction conditions (kinetic vs. thermodynamic control).
Acylation: Similarly, the enolate can be acylated using an acyl halide or an anhydride. researchgate.netlibretexts.org This introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound, which can be a versatile synthetic intermediate.
Table 1: Hypothetical Alkylation and Acylation Reactions of this compound
| Reaction | Reagents | Product |
| Methylation | 1. LDA, THF, -78 °C; 2. CH₃I | 3-Methyl-1-oxaspiro[5.6]dodecan-4-one or 5-Methyl-1-oxaspiro[5.6]dodecan-4-one |
| Acetylation | 1. NaH, THF; 2. CH₃COCl | 3-Acetyl-1-oxaspiro[5.6]dodecan-4-one or 5-Acetyl-1-oxaspiro[5.6]dodecan-4-one |
Note: The regioselectivity and yields are based on general reactions of cyclic ketones and have not been experimentally verified for this compound.
Reductions: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, 9-propyl-1-oxaspiro[5.6]dodecan-4-ol. wikipedia.org The stereoselectivity of the reduction would be influenced by the steric hindrance of the spirocyclic system.
Oxidations: While the ketone itself is at a high oxidation state, the adjacent methylene groups can potentially be oxidized under harsh conditions. More relevant would be the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) could lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone. The regioselectivity of this insertion would depend on the migratory aptitude of the adjacent carbon atoms.
Table 2: Plausible Reduction and Oxidation Reactions
| Reaction | Reagents | Product |
| Reduction | NaBH₄, MeOH | 1-Oxaspiro[5.6]dodecan-4-ol |
| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Oxacyclotridecan-4-one or Oxacyclotridecan-5-one |
Note: The products and conditions are illustrative and based on known transformations of analogous compounds.
Nitrogen Incorporation: The ketone can be converted into nitrogen-containing heterocycles through various reactions. For example, a Beckmann rearrangement of the corresponding oxime would lead to a lactam, incorporating a nitrogen atom into the ring system. The Schmidt reaction, using hydrazoic acid, could also achieve a similar transformation.
Sulfur Incorporation: The ketone can be converted to a thioketal by reaction with a dithiol in the presence of an acid catalyst. This transformation is often used as a protecting group strategy for ketones.
Elucidation of Reaction Mechanisms and Intermediates
The mechanisms of the aforementioned reactions are generally well-understood from studies on simpler cyclic ketones.
Nucleophilic Addition: The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product. youtube.com
Enolate Formation and Reaction: Alkylation and acylation reactions proceed through an enolate intermediate, which is a powerful nucleophile. The geometry of the enolate can influence the stereochemical outcome of the reaction.
Ring Expansions: Reactions like the diazomethane ring expansion involve the formation of a zwitterionic intermediate which then rearranges with the expulsion of nitrogen gas.
Baeyer-Villiger Oxidation: The mechanism involves the initial addition of the peroxy acid to the ketone, followed by a concerted migration of one of the α-carbons to the adjacent oxygen atom, leading to the lactone product.
Further computational and experimental studies would be necessary to fully elucidate the specific mechanistic pathways and transition states for the reactions of this compound.
Kinetic and Thermodynamic Aspects of Reactions
The reactions involving this compound, particularly those at the α-carbons to the ketone, are governed by the principles of kinetic and thermodynamic control. The formation of an enolate, a key intermediate in many derivatization reactions, can occur at two distinct positions: C3 and C5.
Kinetic Control: Deprotonation at the C5 position is expected to be kinetically favored. This is because the protons at C5 are generally more sterically accessible than those at the more hindered C3 position, which is adjacent to the spirocyclic carbon. Reactions under kinetic control are typically rapid, irreversible, and conducted at low temperatures with a strong, sterically hindered non-nucleophilic base like lithium diisopropylamide (LDA). These conditions favor the formation of the less substituted, faster-forming enolate. bham.ac.ukprinceton.edu
Thermodynamic Control: The thermodynamic enolate is the more stable enolate, which is typically the more substituted one. In the case of this compound, the enolate formed by deprotonation at the C3 position would be more substituted. Thermodynamic control is achieved under conditions that allow for equilibration between the possible enolates. This usually involves higher temperatures, a weaker base (or a protic solvent), and longer reaction times, allowing the reaction to reach equilibrium and favor the formation of the most stable product. stackexchange.com
The stability of the thermodynamic enolate is attributed to the greater substitution of the double bond, which is a general principle in alkene stability.
Table 1: Illustrative Kinetic vs. Thermodynamic Enolate Formation Conditions for a Substituted Cycloalkanone
| Control Type | Base | Solvent | Temperature (°C) | Typical Outcome |
| Kinetic | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | Less substituted enolate |
| Thermodynamic | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25 | More substituted enolate |
This table presents typical conditions for achieving kinetic or thermodynamic control in the enolization of a substituted cycloalkanone, which serves as an analogue for the cycloheptanone (B156872) ring in this compound. princeton.edu
Reactions at the carbonyl carbon, such as nucleophilic addition, are also subject to kinetic and thermodynamic considerations. For instance, the formation of cyanohydrins is typically reversible and under thermodynamic control, while reactions with organometallic reagents like Grignard or organolithium reagents are irreversible and thus under kinetic control.
Role of Steric and Electronic Effects on Reactivity
The reactivity of this compound is significantly influenced by a combination of steric and electronic effects.
Steric Effects: The spirocyclic nature of the molecule introduces considerable steric hindrance. The cycloheptane ring is conformationally flexible, but the spiro-fusion to the tetrahydropyran ring restricts this flexibility and creates distinct steric environments. The approach of a nucleophile to the carbonyl carbon at C4 will be influenced by the orientation of the adjacent rings. Similarly, the accessibility of the α-protons at C3 and C5 is sterically differentiated. The C3 position is expected to be more sterically encumbered due to its proximity to the spiro center and the tetrahydropyran ring. This steric hindrance is a key factor in the kinetic preference for deprotonation at C5. nih.gov
Electronic Effects: The primary electronic effects stem from the ketone carbonyl group and the ether oxygen atom.
Carbonyl Group: The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This polarizes the C=O bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. It also increases the acidity of the α-protons at C3 and C5, facilitating enolate formation.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The principles of regioselectivity and stereoselectivity are central to the synthetic utility of this compound.
Regioselectivity: As discussed, the formation of enolates from this compound can be controlled to be regioselective.
Formation of the Kinetic Enolate (at C5): By using a strong, bulky base like LDA at low temperature, deprotonation will preferentially occur at the less hindered C5 position. Trapping this enolate with an electrophile will lead to substitution at C5.
Formation of the Thermodynamic Enolate (at C3): Under equilibrating conditions (e.g., a weaker base at a higher temperature), the more stable, more substituted enolate at C3 will be favored. Subsequent reaction with an electrophile will result in derivatization at the C3 position.
The ability to selectively form one regioisomeric enolate over the other is a powerful tool for directing the synthesis of specific derivatives. bham.ac.uk
Stereoselectivity: Derivatization reactions of this compound are expected to exhibit stereoselectivity due to the chiral and conformationally restricted nature of the spirocyclic system.
Nucleophilic Addition to the Carbonyl Group: The approach of a nucleophile to the carbonyl carbon at C4 is subject to stereocontrol. The two faces of the trigonal planar carbonyl group are diastereotopic. The spirocyclic framework creates a biased steric environment, making one face more accessible than the other. This will lead to a preferential formation of one diastereomer upon nucleophilic attack. The degree of stereoselectivity will depend on the size of the nucleophile and the specific conformation of the molecule. libretexts.org For example, reduction of the ketone with a hydride source would likely lead to the preferential formation of one diastereomeric alcohol.
Reactions of the Enolates: The alkylation or aldol (B89426) reaction of the enolates of this compound will also be stereoselective. The incoming electrophile will approach the planar enolate from the less hindered face, leading to a preferred diastereomer. The stereochemical outcome of such reactions in cyclic systems is often predictable based on the minimization of steric interactions in the transition state. ubc.ca
Table 2: Predicted Stereochemical Outcomes in Reactions of Analogous Cyclic Ketones
| Reaction Type | Substrate Moiety Analogue | Predicted Major Stereochemical Outcome | Rationale |
| Hydride Reduction | Cycloheptanone | Axial attack leading to the equatorial alcohol | Minimization of torsional strain in the transition state. |
| Alkylation of Enolate | Substituted Tetrahydropyranone | Axial alkylation | The transition state resembles a chair-like conformation, and axial attack avoids steric clashes. ubc.ca |
| Nucleophilic Addition | Spiroketal | Dependent on the anomeric effect and steric hindrance | The conformation of the spiro-system directs the nucleophile to the less hindered face. chemtube3d.com |
This table provides predictions for the stereochemical outcomes of common reactions based on established models for the constituent ring systems of this compound.
Sophisticated Structural Elucidation and Conformational Analysis of 1 Oxaspiro 5.6 Dodecan 4 One Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For derivatives of 1-Oxaspiro[5.6]dodecan-4-one, a suite of NMR experiments is employed to unambiguously assign proton (¹H) and carbon (¹³C) signals and to deduce stereochemical relationships.
1D and 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the nuclei. However, due to the complexity and potential for signal overlap in spirocyclic systems, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. This is crucial for tracing the connectivity within the cyclohexane and cycloheptane (B1346806) rings of the spiro scaffold.
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a specific C-H bond, allowing for the unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): To assemble the full carbon skeleton, HMBC is used. This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. It is particularly useful for identifying quaternary carbons, such as the spirocyclic center (C-5) and the carbonyl carbon (C-4), by observing their correlations to nearby protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is vital for determining stereochemistry. NOESY identifies protons that are close in space, regardless of their bonding connectivity. Cross-peaks arise from the Nuclear Overhauser Effect (NOE), a through-space interaction. For this compound derivatives, NOESY can establish the relative orientation of substituents on both rings and elucidate the preferred conformation of the flexible seven-membered ring.
A hypothetical data table illustrating typical ¹³C and ¹H NMR chemical shifts for the parent compound is presented below. Actual values would vary with substitution.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H Multiplicity |
| 2 | ~68.0 | ~3.80 | t |
| 3 | ~45.0 | ~2.60 | t |
| 4 | ~208.0 | - | - |
| 5 | ~80.0 | - | - |
| 6 | ~35.0 | ~1.70 | m |
| 7-11 | ~25.0 - 30.0 | ~1.50 - 1.65 | m |
| 12 | ~35.0 | ~1.70 | m |
Dynamic NMR Spectroscopy for Conformational Exchange
The cycloheptane ring in the this compound framework is conformationally flexible and can exist in several low-energy conformations, such as the twist-chair and boat forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational exchange processes. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of signals corresponding to nuclei that interchange between different magnetic environments. At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. Analysis of these line shape changes allows for the determination of the energy barriers (ΔG‡) associated with the conformational interchange.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, which allows for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of novel this compound derivatives. Furthermore, by analyzing the fragmentation patterns observed in the mass spectrum, significant structural information can be obtained. Common fragmentation pathways for spiroketals often involve cleavage of the rings initiated by the spirocyclic oxygen atom or the carbonyl group, providing corroborative evidence for the proposed structure.
MALDI TOF/TOF Mass Spectrometry for Molecular Weight and Structural Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for determining the molecular weight of compounds with minimal fragmentation. The primary result is often the protonated molecule [M+H]⁺ or other adducts. For more detailed structural analysis, tandem mass spectrometry (TOF/TOF) can be performed. In a TOF/TOF experiment, a specific ion (e.g., the molecular ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed information about the connectivity and substructures within the molecule, complementing the data obtained from NMR.
X-ray Crystallography for Absolute Configuration and Solid-State Conformations
While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at atomic resolution.
Analysis of Crystal Packing and Intermolecular Interactions
A successful single-crystal X-ray diffraction analysis provides precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. For chiral derivatives of this compound, this technique can be used to determine the absolute configuration, which is critical in fields such as medicinal chemistry and materials science. The analysis also reveals how molecules pack in the crystal, providing insight into the nature and geometry of intermolecular interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions that govern the solid-state architecture. For instance, in the crystal structure of a related compound, tri-tert-butyl 3-oxo-4-oxa-1,8,11-triazaspiro[5.6]dodecane-1,8,11-triacetate, the seven-membered diazepane ring was found to adopt a twisted-chair conformation while the six-membered morpholine ring adopted a boat conformation. nih.gov
| Technique | Information Obtained |
| COSY | ¹H-¹H bond connectivity (2-3 bonds) |
| HSQC | Direct ¹H-¹³C correlations (1 bond) |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) |
| NOESY | ¹H-¹H spatial proximity (through-space) |
| Dynamic NMR | Conformational exchange energy barriers |
| HRMS | Exact mass and elemental composition |
| MALDI TOF/TOF | Molecular weight and fragmentation pathways |
| X-ray Crystallography | Solid-state conformation and absolute configuration |
Conformational Preferences in the Crystalline State (e.g., twist-chair conformations)
To address this section, X-ray crystallographic data for this compound or its derivatives would be essential. Such data would provide precise bond lengths, bond angles, and torsion angles, allowing for a definitive determination of the three-dimensional structure. In the absence of this data, a discussion on the conformational preferences of the cycloheptane and pyran rings within the spirocyclic system can only be generalized. For analogous seven-membered rings in other spiro compounds, conformations such as the twist-chair have been observed in the crystalline state. A twist-chair conformation helps to alleviate the torsional strain inherent in a planar cycloheptane ring. The specific conformation adopted by the pyran ring would also be determined by the substituents and the steric interactions at the spirocyclic junction. Without experimental data, a conclusive analysis remains elusive.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Structural Insights
A thorough analysis using vibrational spectroscopy requires access to the Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound. These techniques are powerful for identifying functional groups and providing insights into the molecular structure.
For this compound, the FT-IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹. The exact position of this band would be influenced by the ring strain and electronic environment of the ketone. Other characteristic bands would include C-O-C stretching vibrations from the ether linkage in the pyran ring and various C-H stretching and bending vibrations from the aliphatic rings.
Raman spectroscopy would provide complementary information. The carbonyl stretch is also observable in the Raman spectrum, although its intensity can vary. Raman spectroscopy is often particularly useful for analyzing the skeletal vibrations of the ring systems.
To provide a detailed analysis and a data table of vibrational frequencies and their assignments, experimental spectra are necessary.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Stereochemistry
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are instrumental in determining the enantiomeric purity and absolute stereochemistry of chiral molecules. Since this compound possesses a spirocyclic center, it is chiral if appropriately substituted.
The CD spectrum of a chiral derivative would exhibit Cotton effects, which are characteristic positive or negative peaks in the regions of electronic transitions. For a ketone, the n → π* transition of the carbonyl group would give rise to a Cotton effect, the sign of which can often be correlated with the absolute configuration of the molecule using empirical rules like the Octant Rule.
ORD spectroscopy measures the change in optical rotation with wavelength. The shape of the ORD curve, particularly in the region of the chromophore's absorption, can also be used to determine the absolute stereochemistry.
Without experimental CD and ORD data for enantiomerically pure samples of this compound derivatives, a discussion on their chiroptical properties and the determination of their absolute stereochemistry cannot be undertaken.
Theoretical and Computational Investigations of 1 Oxaspiro 5.6 Dodecan 4 One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For 1-Oxaspiro[5.6]dodecan-4-one, these methods can provide a detailed picture of its electronic structure, geometry, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure and, consequently, the optimized molecular geometry of organic compounds. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be the first step in a computational investigation.
The geometry optimization would reveal the most stable three-dimensional arrangement of the atoms. The spirocyclic nature of the molecule, with a six-membered tetrahydropyran (B127337) ring fused to a seven-membered cycloheptanone (B156872) ring, presents an interesting conformational landscape. The tetrahydropyran ring is expected to adopt a stable chair conformation. The larger and more flexible cycloheptanone ring can exist in several low-energy conformations, such as the twist-chair and various boat forms. DFT calculations are crucial for determining the relative energies of these conformers and the energy barriers between them, thus mapping out the potential energy surface. researchgate.netresearchgate.net
A hypothetical energy landscape for the primary conformers of the cycloheptanone ring in this compound, as would be predicted by DFT calculations, is presented below.
Interactive Data Table: Predicted Relative Energies of this compound Conformers
| Conformer (Cycloheptanone Ring) | Relative Energy (kcal/mol) | Key Geometric Features |
|---|---|---|
| Twist-Chair | 0.00 | Lowest energy conformer, pseudo-symmetrical |
| Chair | 1.5 - 2.5 | Transition state or shallow minimum |
| Boat | 2.0 - 3.5 | Higher energy conformer family |
| Twist-Boat | 2.5 - 4.0 | Higher energy conformer family |
Ab Initio Methods for High-Level Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for more accurate energy and property calculations. ijert.orgijert.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, with larger basis sets, can be used to refine the energies of the conformers identified by DFT. While computationally more expensive, these methods provide benchmark data for validating the results from more cost-effective DFT methods. For a molecule of this size, a common approach is to optimize the geometry at the DFT level and then perform single-point energy calculations using a more accurate ab initio method.
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. mdpi.comacs.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These theoretical values, when compared to experimental data, can confirm the molecular structure and help assign specific resonances to individual atoms.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Functional Group |
|---|---|---|
| C=O | 205-215 | Ketone |
| Spiro C | 80-90 | Quaternary carbon |
| C-O (tetrahydropyran) | 60-70 | Ether |
| CH₂ (adjacent to C=O) | 40-50 | Alpha-carbon |
| Other CH₂ (cycloheptanone) | 25-40 | Aliphatic |
| Other CH₂ (tetrahydropyran) | 20-35 | Aliphatic |
IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands in its infrared (IR) spectrum. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. superfri.org For this compound, the most characteristic predicted IR absorption would be the C=O stretching frequency of the ketone group, which is sensitive to the ring size. For a seven-membered ring ketone, this is typically observed in the range of 1700-1725 cm⁻¹. libretexts.orgudel.edu
Interactive Data Table: Predicted Key IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| C=O stretch | 1705 - 1720 | Ketone |
| C-O-C stretch | 1080 - 1150 | Ether |
| C-H stretch (sp³) | 2850 - 3000 | Alkane |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can explore the dynamic behavior of molecules over time.
Investigation of Solution-Phase Conformational Preferences
MD simulations can model the behavior of this compound in a solvent, providing a more realistic picture of its conformational preferences in solution. By simulating the molecule's movements over nanoseconds or longer, it is possible to observe transitions between different conformers and determine their relative populations at a given temperature. This is particularly important for the flexible seven-membered ring, which may adopt different average conformations in different solvents. The simulations would also reveal the flexibility of the entire spirocyclic framework.
Ligand-Receptor Interaction Modeling (if strictly focused on chemical principles/binding sites, not biological outcome)
Should this compound be investigated as a potential ligand for a biological receptor, molecular docking and MD simulations can be used to model its binding. nih.govmeilerlab.org Molecular docking would predict the preferred binding orientation of the molecule within the receptor's active site. researchgate.net Key interactions could be identified, such as hydrogen bonding between the ketone's carbonyl oxygen and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the aliphatic rings. Subsequent MD simulations of the ligand-receptor complex could then be used to assess the stability of the predicted binding mode and to understand the dynamic nature of the interactions. These computational techniques are fundamental in structure-based drug design for evaluating the potential of a molecule to interact with a specific target. nih.govmdpi.com
Computational Studies on Reaction Pathways and Transition States
Computational methods are instrumental in mapping out the potential reaction pathways for a molecule, identifying the transition states, and calculating the energy barriers associated with these transformations. This information is crucial for understanding reaction mechanisms and predicting the feasibility of chemical processes.
To understand the chemical transformations that this compound might undergo, computational chemists would employ methods like Density Functional Theory (DFT) to calculate the potential energy surface of a proposed reaction. By identifying the lowest energy path from reactants to products, the mechanism can be elucidated. A key aspect of this is the calculation of the activation energy, which is the energy difference between the reactants and the transition state.
For a hypothetical reaction involving this compound, such as a ring-opening or a nucleophilic addition to the carbonyl group, the calculated energy barriers would indicate the likelihood of the reaction occurring under specific conditions. A lower energy barrier corresponds to a faster reaction rate.
Hypothetical Energy Barrier Calculations for a Reaction of this compound
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Nucleophilic Addition | This compound + CH₃Li | [TS complex] | Addition Product | 15.2 | -25.8 |
| Ring Opening | This compound | [TS complex] | Ring-Opened Product | 35.7 | 10.3 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from energy barrier calculations.
Computational models can predict the reactivity of different sites within the this compound molecule. For instance, mapping the electrostatic potential (ESP) onto the electron density surface can reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The carbonyl carbon in this compound would be expected to be an electrophilic site, susceptible to attack by nucleophiles.
Furthermore, in reactions where multiple products are possible (regioselectivity or stereoselectivity), computational chemistry can predict the major product by comparing the activation energies of the different reaction pathways. The pathway with the lowest energy barrier will be the most favorable, leading to the predominant product.
Intermolecular Interaction Analysis
The way molecules of this compound interact with each other in the solid state is crucial for understanding its crystal packing and physical properties. Several computational techniques are used to analyze these non-covalent interactions.
PIXEL Calculations: This method calculates the lattice energy of a crystal by summing the interaction energies between pairs of molecules. The interaction energy is partitioned into coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces holding the crystal together.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. amercrystalassn.orgwikipedia.org By identifying bond critical points (BCPs) between atoms of different molecules, the presence and nature of interactions such as hydrogen bonds and van der Waals contacts can be confirmed. The properties of the electron density at these BCPs provide quantitative information about the strength of these interactions.
Hypothetical Hirshfeld Surface Analysis Data for this compound
| Intermolecular Contact | Percentage Contribution |
| H···H | 65.2% |
| O···H | 20.5% |
| C···H | 10.3% |
| Other | 4.0% |
Note: The data in this table is hypothetical and illustrates the typical output of a Hirshfeld surface analysis for an organic molecule.
Strategic Applications of 1 Oxaspiro 5.6 Dodecan 4 One in Synthetic and Supramolecular Chemistry
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules
Spirocyclic systems, in general, are valuable building blocks in organic synthesis due to their inherent structural rigidity and three-dimensionality. While specific documented applications of 1-Oxaspiro[5.6]dodecan-4-one as a synthetic intermediate are not widely reported in the available literature, the strategic importance of related oxaspiro[5.6]dodecane scaffolds has been demonstrated. For instance, derivatives of 8-oxaspiro[5.6]dodecane have been synthesized and evaluated for their potential as anticancer agents. researchgate.netresearchgate.netpreprints.orgpreprints.org This highlights the utility of the oxaspiro[5.6]dodecane core in the construction of biologically relevant molecules. The ketone functionality in this compound offers a reactive site for a variety of chemical transformations, suggesting its potential as a precursor for more complex molecular targets.
Table 1: Potential Synthetic Transformations of this compound
| Transformation | Reagents and Conditions | Potential Product Class |
|---|---|---|
| Reduction | NaBH₄, MeOH | Spirocyclic alcohol |
| Grignard Reaction | RMgX, Et₂O | Tertiary alcohol |
| Wittig Reaction | Ph₃P=CHR, THF | Alkene derivative |
This table represents hypothetical transformations based on standard organic chemistry principles, as specific literature for this compound is scarce.
Application in the Design and Construction of Novel Molecular Architectures
The rigid, three-dimensional nature of spirocyclic scaffolds makes them attractive for the design of novel molecular architectures. The defined spatial orientation of substituents on the spirocyclic core can be exploited to create molecules with specific shapes and functionalities. Although there are no specific examples in the literature detailing the use of this compound in the construction of complex supramolecular assemblies, the principles of molecular design suggest its potential in this area. The combination of a polar ketone group and a largely nonpolar hydrocarbon framework could be utilized to direct intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for the self-assembly of intricate molecular structures.
Development of Spirocyclic Scaffolds for Chemical Biology Probes and Mechanistic Studies (excluding clinical applications)
Spirocyclic scaffolds are increasingly utilized in the development of chemical probes to investigate biological processes. Their conformational rigidity can lead to higher binding affinity and selectivity for protein targets. While this compound has not been specifically reported as a chemical probe, the broader class of oxaspiro[5.6]dodecanes has been explored in a medicinal chemistry context. A set of spirocyclic derivatives based on 8-oxaspiro[5.6]dodecane were synthesized and evaluated in vitro against the human nicotinamide (B372718) N-methyltransferase (hNNMT) target to assess their anticancer therapeutic potential. researchgate.netpreprints.org This demonstrates the value of the oxaspiro[5.6]dodecane scaffold in designing molecules that can interact with biological systems, a key requirement for chemical probes used in mechanistic studies.
Exploration in Materials Science and Polymer Chemistry (as structural components or precursors)
The unique structural features of spiro compounds have led to their exploration in materials science and polymer chemistry. For example, certain spiro orthocarbonates are known to undergo double ring-opening polymerization with an expansion in volume, a desirable property for applications such as dental composites. While there is no specific literature on the use of this compound in this context, its cyclic structure suggests it could potentially serve as a monomer or a precursor to monomers for novel polymers. The rigidity of the spirocyclic unit could impart unique thermal and mechanical properties to the resulting materials.
Occurrence and Significance in Natural Product Chemistry
The oxaspiro[5.6]dodecane unit is a rare structural motif in natural products. However, its presence has been identified in a class of meroterpenoids isolated from Eucalyptus robusta. Specifically, the compound eucalrobusone J contains a 1-oxaspiro[5.6]dodecane skeleton. nih.gov Meroterpenoids are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways and often exhibit significant biological activities. nih.gov The discovery of this scaffold in a natural product underscores its biological relevance and potential as a template for the design of new bioactive compounds.
Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. While a specific biomimetic synthesis for a natural product containing the 1-oxaspiro[5.6]dodecane unit has not been reported, the general approach often involves cascade reactions that efficiently build molecular complexity from simpler precursors. The synthesis of spiroketals, a related class of compounds, has been achieved through biomimetic cascade reactions, suggesting that similar strategies could potentially be applied to the synthesis of oxaspiro[5.6]dodecane-containing natural products like eucalrobusone J.
The biosynthesis of meroterpenoids, such as eucalrobusone J, involves complex enzymatic transformations that assemble the hybrid terpenoid-polyketide structure. nih.gov The formation of the 1-oxaspiro[5.6]dodecane unit within eucalrobusone J is proposed to occur through the coupling of a sesquiterpenoid and a phloroglucinol (B13840) unit. nih.gov Detailed investigations into the specific enzymes and mechanisms involved in the formation of this rare spirocyclic system are still an area for future research. Understanding these biosynthetic pathways could provide valuable insights for developing novel synthetic methodologies.
Emerging Research Directions and Future Challenges in Oxaspiroketone Chemistry
Innovations in Stereocontrol and Asymmetric Synthesis
The control of stereochemistry is a central challenge in the synthesis of complex molecules, and oxaspiroketones are no exception. The spirocyclic core of these molecules can possess multiple stereocenters, making their enantioselective and diastereoselective synthesis a significant endeavor.
Recent advances in asymmetric catalysis have provided powerful tools for the stereocontrolled synthesis of spiroketones. nih.govnih.gov Organocatalysis, in particular, has emerged as a valuable strategy, with chiral catalysts such as squaramides and quinine-derived thioureas being employed in cascade reactions to construct complex spirolactone skeletons with high enantioselectivity. oaepublish.com These methods often involve the activation of substrates through hydrogen bonding, enabling precise control over the formation of multiple stereocenters in a single step. oaepublish.com
Another promising approach is the use of chiral bifunctional catalysts. For instance, BINOL-derived chiral bifunctional sulfides have been successfully used in the enantioselective bromolactonization of alkenyl carboxylic acids to generate chiral α-spiro-γ-lactones. nii.ac.jp The development of such catalytic systems that can be applied to a broader range of substrates, including those that would lead to the formation of 1-Oxaspiro[5.6]dodecan-4-one , is a key area for future research.
Key Research Findings in Asymmetric Spiroketone Synthesis:
| Catalytic System | Reaction Type | Key Advantages |
| Chiral Squaramide Organocatalysts | Asymmetric Cascade Cycloaddition | High enantioselectivity, construction of multiple stereocenters. oaepublish.com |
| Quinine-Derived Thiourea Catalysts | Asymmetric Cascade Reactions | Rapid synthesis of complex spiro-pyrrolidinyl-oxindoles. oaepublish.com |
| BINOL-Derived Chiral Bifunctional Sulfides | Enantioselective Bromolactonization | Efficient synthesis of γ-chiral α-spiro-γ-lactones. nii.ac.jp |
| Transition-Metal Catalysis | Spiroketalization | Facilitates the use of new spiroketal precursors. researchgate.net |
The major challenge in this area is the development of catalysts that can effectively control the stereochemistry of the spirocenter, which can be prone to isomerization under certain conditions. nih.gov Future innovations will likely focus on the design of more robust and selective catalysts, as well as the development of novel synthetic strategies that allow for the late-stage introduction of stereocenters.
Exploration of Unprecedented Reactivity and Catalysis
The unique structural features of oxaspiroketones can give rise to unprecedented reactivity, opening up new avenues for chemical transformations. The constrained nature of the spirocyclic system can influence the reactivity of adjacent functional groups, leading to novel reaction pathways.
For example, the development of transition-metal-catalyzed reactions for the synthesis of spiroketals is a rapidly growing area. researchgate.net These methods have enabled the use of new types of starting materials and have facilitated the construction of complex spirocyclic frameworks. The exploration of novel catalytic systems, including those based on earth-abundant metals, for the synthesis and functionalization of oxaspiroketones is a key area of future research.
Furthermore, the development of catalytic cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials is a major goal in organic synthesis. oaepublish.com The application of such strategies to the synthesis of This compound and its derivatives could provide efficient access to a wide range of structurally diverse compounds.
Integration of Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of organic chemistry. aip.orgrsc.orgnih.gov These powerful computational tools can be used to predict the outcomes of chemical reactions, design novel synthetic routes, and even propose new molecular structures with desired properties. nih.govastrazeneca.comscielo.br
In the context of oxaspiroketone chemistry, AI and ML could be used to:
Predict the stereochemical outcome of asymmetric reactions, aiding in the design of more selective catalysts.
Identify novel synthetic routes to This compound and other oxaspiroketones, potentially uncovering more efficient and sustainable pathways. rsc.org
Design new oxaspiroketone derivatives with specific properties for applications in materials science.
Accelerate the discovery of new catalysts for the synthesis and functionalization of spirocyclic compounds.
While still in its early stages, the application of AI and ML in chemical synthesis holds immense promise. mdpi.com The development of accurate and reliable predictive models will require large datasets of high-quality experimental data. The generation and curation of such datasets for oxaspiroketone chemistry will be a critical challenge for the future.
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced spectroscopic techniques that allow for the in situ monitoring of chemical reactions can provide valuable insights into the formation of intermediates and the kinetics of a reaction. perkinelmer.com
Techniques such as FlowNMR spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for real-time reaction monitoring. rsc.orgrsc.org These methods can provide detailed information about the concentrations of reactants, intermediates, and products as a reaction progresses. mdpi.com The application of these techniques to the study of oxaspiroketone synthesis could help to elucidate reaction mechanisms and optimize reaction conditions. rsc.org
Advanced Spectroscopic Techniques for Reaction Monitoring:
| Technique | Information Provided | Advantages |
| FlowNMR Spectroscopy | Real-time concentrations of all species. rsc.org | Non-invasive, provides detailed structural information. youtube.com |
| FTIR Spectroscopy | Changes in functional groups over time. perkinelmer.com | Fast scan capabilities, suitable for rapid kinetics. perkinelmer.com |
| Raman Spectroscopy | Vibrational information, complementary to IR. mdpi.com | Can be used in aqueous solutions. |
| UV-Vis Spectroscopy | Monitoring of chromophoric species. mdpi.com | Simple, non-destructive. mdpi.com |
A significant challenge in this area is the development of spectroscopic methods that are sensitive enough to detect low concentrations of transient intermediates. The combination of multiple spectroscopic techniques, along with computational modeling, will be essential for gaining a comprehensive understanding of complex reaction pathways.
Sustainable and Eco-Friendly Methodologies for Oxaspiroketone Production
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. rsc.org The goal is to design chemical processes that are more environmentally friendly, using less hazardous substances and generating less waste. nih.gov
In the context of oxaspiroketone synthesis, there is a growing interest in the development of sustainable and eco-friendly methods. This includes the use of:
Greener solvents: Replacing traditional volatile organic compounds with more benign alternatives such as water or ionic liquids. mdpi.com
Catalytic methods: Using catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. nih.gov
Flow chemistry: Implementing continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch methods. rsc.orgrsc.orgresearchgate.net
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields. mdpi.com
A recent example of a green and sustainable process is the telescoped flow synthesis of a chiral spiroketone, which combined a ring-closing metathesis and a hydrogenation step using a single catalyst. rsc.orgrsc.org This approach significantly reduced process costs and waste compared to the original batch procedure. rsc.org The development of similar eco-friendly processes for the production of This compound is a key challenge for the future.
Design of Spirocyclic Systems with Tunable Properties for Advanced Materials (excluding human-use materials)
The unique three-dimensional structure and conformational rigidity of spirocyclic compounds make them attractive building blocks for the design of advanced materials. By modifying the substituents on the spirocyclic core, it is possible to tune the electronic, optical, and mechanical properties of the resulting materials.
Spirocyclic systems have shown promise in a variety of materials science applications, including:
Organic electronics: Spiro compounds are used in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of spiro-acridine-fluorene units, for example, has been shown to improve the performance of host materials in blue phosphorescent OLEDs. rsc.org
Sensors: The rigid framework of spirocycles can be functionalized with recognition elements to create selective sensors for various analytes.
Polymers: The incorporation of spirocyclic units into polymer backbones can lead to materials with enhanced thermal stability and mechanical properties.
The design of spirocyclic systems with specific, tunable properties for these applications is a major area of ongoing research. The synthesis of a diverse library of oxaspiroketones, including derivatives of This compound , would provide a valuable platform for exploring the structure-property relationships in these materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
